molecular formula C10H14O2 B13273171 4-(But-3-yn-1-yl)oxane-4-carbaldehyde

4-(But-3-yn-1-yl)oxane-4-carbaldehyde

Cat. No.: B13273171
M. Wt: 166.22 g/mol
InChI Key: DPZONLLREJAGQZ-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H14O2. It is a derivative of oxane, featuring a but-3-yn-1-yl group and a carbaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with but-3-yn-1-yl groups under controlled conditions. One common method involves the use of a Grignard reagent, where the but-3-yn-1-yl magnesium bromide reacts with an oxane derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)oxane-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(But-3-yn-1-yl)oxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)oxane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the but-3-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-yn-1-yl)oxane-4-carbaldehyde is unique due to its combination of an oxane ring, a but-3-yn-1-yl group, and an aldehyde functional group.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-but-3-ynyloxane-4-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h1,9H,3-8H2

InChI Key

DPZONLLREJAGQZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(CCOCC1)C=O

Origin of Product

United States

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